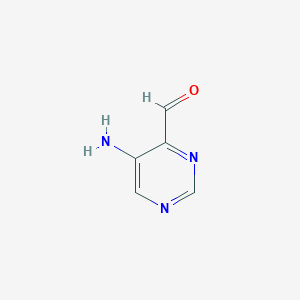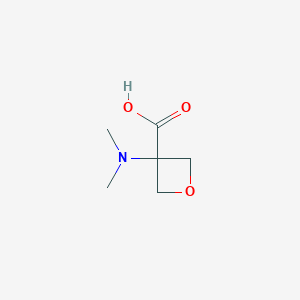
Benzenamine, 3-bromo-N-(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzenamine, 3-bromo-N-(diphenylmethylene)-” is a chemical compound with the CAS Number: 1020180-02-2 . It has a molecular weight of 336.23 and its IUPAC name is N-(3-bromophenyl)-1,1-diphenylmethanimine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-bromo-N-(diphenylmethylene)-” is represented by the InChI Code: 1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Benzenamine, 3-bromo-N-(diphenylmethylene)-” is a solid at room temperature . It has a molecular weight of 336.23 .Applications De Recherche Scientifique
Benzenamine, 3-bromo-N-(diphenylmethylene)- is used in a variety of scientific research applications. It is used to study the effects of aromatic amines on the nervous system, as well as the effects of various drugs on the nervous system. It is also used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs on the body. Additionally, it is used to study the pharmacological activity of various drugs, as well as to study the metabolism of drugs.
Mécanisme D'action
Benzenamine, 3-bromo-N-(diphenylmethylene)- is thought to act on the nervous system by inhibiting the reuptake of serotonin and dopamine. It is thought to act as an agonist at serotonin and dopamine receptors, resulting in an increase in serotonin and dopamine levels in the brain. Additionally, Benzenamine, 3-bromo-N-(diphenylmethylene)- is thought to act on the GABA receptors, resulting in an increase in GABA levels in the brain.
Biochemical and Physiological Effects
Benzenamine, 3-bromo-N-(diphenylmethylene)- has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, resulting in an antidepressant effect. Additionally, it has been found to increase the levels of GABA in the brain, resulting in a calming effect. In addition, Benzenamine, 3-bromo-N-(diphenylmethylene)- has been found to have anti-inflammatory and anti-oxidant effects, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzenamine, 3-bromo-N-(diphenylmethylene)- in laboratory experiments is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, one of the main limitations of using Benzenamine, 3-bromo-N-(diphenylmethylene)- in laboratory experiments is that it is not very stable, and it can degrade over time. Additionally, it can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are a number of potential future directions for research involving Benzenamine, 3-bromo-N-(diphenylmethylene)-. These include further studies on the mechanism of action of Benzenamine, 3-bromo-N-(diphenylmethylene)-, as well as studies on the pharmacological activity of Benzenamine, 3-bromo-N-(diphenylmethylene)-. Additionally, further studies could be conducted on the effects of Benzenamine, 3-bromo-N-(diphenylmethylene)- on the nervous system, as well as on its anti-inflammatory and anti-oxidant effects. Additionally, further studies could be conducted on the effects of Benzenamine, 3-bromo-N-(diphenylmethylene)- on cancer cells, as well as on its potential use as an anti-cancer drug. Finally, further studies could be conducted on the metabolism of Benzenamine, 3-bromo-N-(diphenylmethylene)-, as well as on its potential use as a drug delivery system.
Méthodes De Synthèse
Benzenamine, 3-bromo-N-(diphenylmethylene)- is synthesized from the reaction of 3-bromo-N-diphenylmethyleneamine with bromine in acetonitrile. This reaction produces a mixture of 3-bromo-N-diphenylmethyleneamine and 3-bromo-N-(diphenylmethylene)-benzenamine. The mixture is then separated by column chromatography and the Benzenamine, 3-bromo-N-(diphenylmethylene)- is isolated as a white solid.
Safety and Hazards
The safety information for “Benzenamine, 3-bromo-N-(diphenylmethylene)-” includes several hazard statements: H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific measures to take if in eyes.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMJOXYIIMQESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020180-02-2 |
Source


|
| Record name | benzhydrylidene-(3-bromo-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)











